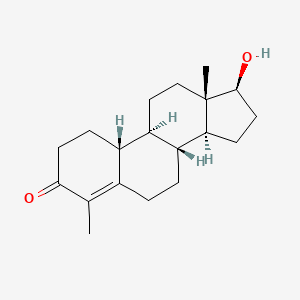

17beta-Hydroxy-4-methylestr-4-en-3-one

Description

Steroidal Scaffolds in Chemical Biology

The steroid nucleus is considered a "privileged scaffold" in drug discovery. lgcstandards.comcpachem.com This is due to its rigid and well-defined three-dimensional shape, which allows for precise presentation of functional groups to interact with biological targets such as enzymes and receptors. lgcstandards.com Steroidal molecules are noted for their ability to penetrate biological membranes, a favorable characteristic for drug candidates. cpachem.com

The estrane (B1239764) skeleton, in particular, has been extensively used as a starting point for the synthesis of new bioactive molecules. nih.gov By making slight alterations to the basic ring structure or by conjugating it with other biologically active moieties, chemists can develop derivatives with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. lgcstandards.comcpachem.com This approach of using the steroid nucleus as a biological carrier can enhance lipophilicity, stability, and target specificity. lgcstandards.com For example, attaching other chemical groups to the estrane framework is a strategy used to create inhibitors for enzymes involved in steroidogenesis, the process of hormone production. nih.govwikipedia.org

Nomenclature and Stereochemical Considerations within Estranes

Steroids are organic compounds characterized by a specific four-ring structure: three six-membered cyclohexane (B81311) rings and one five-membered cyclopentane (B165970) ring, known as the cyclopentanoperhydrophenanthrene nucleus. nih.govwikipedia.org The parent hydrocarbon skeletons are named based on the number of carbon atoms.

| Parent Steroid | Total Carbon Atoms |

| Gonane | 17 |

| Estrane | 18 |

| Androstane (B1237026) | 19 |

| Pregnane | 21 |

The estrane skeleton is the C18 parent steroid, possessing a methyl group at carbon-13 (C-13) but lacking one at C-10. researchgate.net The specific chemical name of a derivative describes the modifications to this core structure. For the compound 17beta-Hydroxy-4-methylestr-4-en-3-one :

Stereochemistry is critical to the biological function of steroids. The fusion of the rings creates a relatively flat but rigid structure with distinct faces. Substituents on the steroid nucleus are designated as alpha (α) if they project below the plane of the ring system (represented by a dashed line in diagrams) or beta (β) if they project above the plane (represented by a solid line). wikipedia.orgresearchgate.net The configuration of each substituent profoundly influences how the molecule interacts with its biological target.

Historical Context of Estrane Derivative Synthesis and Biological Exploration

The history of estrane steroids is deeply connected to the study of estrogens. Following early clinical observations, an experimental approach to understanding the function of ovaries and their "internal secretions" began to take hold. nih.gov After years of intensive investigation, various estrogens were purified in the early 20th century. nih.gov Estrone was isolated in 1929, followed by the isolation and synthesis of estradiol (B170435) in the early-to-mid 1930s. nih.govresearchgate.net

These foundational discoveries paved the way for the chemical synthesis of a vast array of estrane derivatives. tigerfitness.com Chemists learned to manipulate the core estrane structure, derived from readily available starting materials like estrone, to create novel compounds with altered biological activities. tigerfitness.com For instance, the synthesis of 19-nortestosterone (Nandrolone), an estrane derivative, demonstrated that removing the methyl group at C-10 of testosterone (B1683101) resulted in a compound with a different profile of activity. nih.gov The development of synthetic routes to introduce modifications at various positions on the estrane skeleton, such as adding methyl groups or other functional moieties, has been a continuous effort in medicinal chemistry, leading to the creation of compounds for research and therapeutic use. tigerfitness.comnih.gov

Structure

2D Structure

Propriétés

Formule moléculaire |

C19H28O2 |

|---|---|

Poids moléculaire |

288.4 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h13-16,18,21H,3-10H2,1-2H3/t13-,14+,15+,16-,18-,19-/m0/s1 |

Clé InChI |

LKABUQNJWMHBKS-FIAUESIKSA-N |

SMILES isomérique |

CC1=C2CC[C@@H]3[C@@H]([C@H]2CCC1=O)CC[C@]4([C@H]3CC[C@@H]4O)C |

SMILES canonique |

CC1=C2CCC3C(C2CCC1=O)CCC4(C3CCC4O)C |

Origine du produit |

United States |

Chemical Synthesis and Advanced Synthetic Methodologies for 17beta Hydroxy 4 Methylestr 4 En 3 One

Retrosynthetic Analysis of the 17beta-Hydroxy-4-methylestr-4-en-3-one Scaffold

A retrosynthetic analysis of this compound logically deconstructs the molecule to identify viable starting materials and key transformations. The most apparent disconnection is the C4-methyl group, leading back to a well-known and readily available steroid precursor.

Key Retrosynthetic Disconnection:

| Target Molecule | Key Disconnection | Precursor Molecule | Synthetic Transformation Required |

| This compound | C4-C(methyl) bond | 17beta-Hydroxyestr-4-en-3-one (Nandrolone) | C4-Methylation |

This analysis reveals that Nandrolone (B1676933) (also known as 19-nortestosterone) is an ideal starting material for a semisynthetic approach. The core challenge of the synthesis, therefore, lies in the regioselective and stereoselective introduction of a methyl group at the C4 position of the nandrolone scaffold.

Novel and Optimized Synthetic Pathways

The synthesis of this compound can be approached through total synthesis or, more commonly, via semisynthetic routes from precursor steroids.

Total Synthesis Approaches

While the total synthesis of complex steroids is a significant achievement in organic chemistry, specific total synthesis routes for this compound are not extensively documented in publicly available literature. Generally, such a synthesis would involve the construction of the tetracyclic steroid nucleus from acyclic or simpler cyclic precursors. These multi-step sequences often employ powerful cyclization reactions, such as polyene cyclizations or intramolecular Diels-Alder reactions, to build the fused ring system. The introduction of the C4-methyl group would need to be strategically planned, either by using a methylated building block or by introducing it at an appropriate stage in the synthesis. Given the ready availability of the estrane (B1239764) scaffold from natural sources, total synthesis is often a less economically viable option compared to semisynthesis.

Semisynthetic Routes from Precursor Steroids

Semisynthesis from readily available steroids like nandrolone represents the most practical and widely explored approach. The key transformation is the methylation of the α,β-unsaturated ketone system in nandrolone.

The classical approach to the methylation of Δ4-3-keto steroids involves the formation of an enolate followed by reaction with a methylating agent, such as methyl iodide. Early work in this area demonstrated that the methylation of 19-nortestosterone using a strong base like potassium tert-butoxide in the presence of excess methyl iodide tends to yield the 4,4-dimethyl derivative. nih.gov This suggests that the intermediate 4-monomethyl compound is itself readily enolized and undergoes a second methylation.

| Starting Material | Reagents | Major Product | Reference |

| 19-Nortestosterone | Potassium tert-butoxide, excess Methyl Iodide | 4,4-Dimethyl-17beta-hydroxyestr-5-en-3-one | nih.gov |

Achieving selective mono-methylation at the C4 position requires careful control of reaction conditions to prevent over-methylation. This can involve using a stoichiometric amount of a less reactive methylating agent or employing specific reaction conditions that favor the mono-alkylated product. Modern organic synthesis offers a variety of methods for the regioselective methylation of ketones, which could potentially be applied to this system for a more controlled outcome. nih.gov

Stereocontrolled Synthesis Techniques

The introduction of the methyl group at the C4 position creates a new stereocenter. Therefore, controlling the stereochemistry of this methylation is a critical aspect of the synthesis.

Asymmetric Induction in Key Steps

The stereochemical outcome of the C4-methylation is determined by the geometry of the intermediate enolate and the direction of approach of the electrophile (the methylating agent). The Δ4-3-keto system of nandrolone can form two different enolates: the kinetic enolate (Δ2,4-dienolate) and the thermodynamic enolate (Δ3,5-dienolate). The regioselectivity of the alkylation (C2 vs. C4) depends on which enolate is formed and its subsequent reactivity.

For C4-methylation, the formation of the Δ3,5-dienolate is required. The stereochemistry of the resulting C4-methyl group (α or β) will depend on whether the methylating agent attacks from the top (β-face) or bottom (α-face) of the steroid. Steric hindrance from the axial methyl group at C10 would be expected to influence the trajectory of the incoming electrophile. Achieving high stereoselectivity often requires the use of specialized reagents or reaction conditions that can favor one approach over the other.

Regioselective Functionalization at the C-4 Position

The introduction of a methyl group at the C-4 position of the estr-4-en-3-one (B8336794) nucleus is a critical transformation that defines the target molecule. This functionalization must be highly regioselective to prevent the formation of undesired isomers, such as methylation at the C-2 position. The primary challenge lies in controlling the reactivity of the enolate intermediate derived from the 3-keto-Δ⁴-steroid system.

Research pioneered by chemists like Ringold and Rosenkranz has elucidated effective methods for achieving C-4 methylation. acs.org One of the most successful approaches involves the generation of a dienolate or a related reactive intermediate that favors alkylation at the C-4 position.

A common strategy begins with the formation of an enol ether at the C-3 position. For instance, reacting the parent steroid, 17beta-Hydroxyestr-4-en-3-one (nandrolone), with an orthoformate in the presence of an acid catalyst generates the 3-enol ether. This intermediate is then subjected to methylation using a suitable methylating agent, such as methyl iodide. The subsequent hydrolysis of the enol ether function re-establishes the 3-keto group and yields the desired 4-methyl product.

An alternative and widely utilized method is the direct methylation of a pre-formed enolate. The choice of base and reaction conditions is paramount for regiocontrol. The use of a strong, hindered base like potassium tert-butoxide in a suitable solvent can generate the kinetic enolate, which has a higher electron density at the C-2 oxygen, or the thermodynamic enolate, which is more stable. However, for α,β-unsaturated ketones, the situation is more complex, involving a conjugated enolate system (dienolate) with reactive sites at C-2 and C-4. The regioselectivity of the alkylation (C-2 vs. C-4) is influenced by factors including the solvent, the counter-ion, and the alkylating agent.

Another approach involves the use of a blocking group at the C-2 position to direct methylation exclusively to C-4. For example, a formyl group can be introduced at C-2, which is then removed after the C-4 methylation is complete.

The synthesis of 4,5-epoxy-4-methyl-steroids represents another pathway where the C-4 methyl group is installed prior to the final arrangement of the A-ring. rsc.org These examples highlight the chemical ingenuity required to achieve precise functionalization on the complex steroidal scaffold.

Table 1: Methodologies for Regioselective C-4 Methylation

| Method | Key Reagents & Intermediates | General Principle | Reference |

|---|---|---|---|

| Enol Ether Alkylation | Orthoformate (e.g., triethyl orthoformate), acid catalyst, methylating agent (e.g., CH₃I) | The 3-keto group is protected as an enol ether, which directs subsequent methylation to the C-4 position. Acidic workup regenerates the ketone. | acs.org |

| Direct Dienolate Alkylation | Strong base (e.g., potassium tert-butoxide), methylating agent. | Direct deprotonation of the α,β-unsaturated ketone forms a dienolate. Reaction conditions are optimized to favor alkylation at the C-4 carbon. | acs.org |

| Use of Blocking Groups | Formylating agent (e.g., ethyl formate), base, methylating agent. | The C-2 position is temporarily blocked (e.g., by formylation) to prevent reaction at that site, forcing methylation to occur at C-4. The blocking group is subsequently removed. | researchgate.net |

Functional Group Interconversions and Protective Group Chemistry Relevant to the Estr-4-en-3-one System

The synthesis of complex molecules like this compound necessitates the strategic manipulation of various functional groups. pressbooks.pub This often requires the use of protecting groups to mask the reactivity of one functional group while another is being modified. researchgate.netorganic-chemistry.org The key functional groups in the estr-4-en-3-one system are the C-3 ketone, the C4-C5 double bond, and the C-17 hydroxyl group.

Protective Group Chemistry:

17β-Hydroxyl Group: The secondary alcohol at the C-17 position is often protected to prevent its unwanted oxidation or participation in side reactions during modifications elsewhere in the molecule. Common protecting groups for alcohols include esters (e.g., acetate), ethers (e.g., benzyl (B1604629) ether, tetrahydropyranyl (THP) ether), and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS)). tandfonline.comgoogle.com The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the mildness of the conditions required for its eventual removal. researchgate.net For example, an acetate (B1210297) ester can be readily cleaved by basic hydrolysis, while silyl ethers are typically removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

3-Keto Group: The α,β-unsaturated ketone in the A-ring is a versatile functional group but its reactivity can interfere with certain transformations. researchgate.net It can be protected by converting it into a ketal (e.g., ethylene (B1197577) ketal), which is stable to a wide range of nucleophilic and reducing agents but can be readily removed under acidic conditions. google.com Another strategy involves the selective enolization of the carbonyl group, where the resulting enolate is inert to certain reducing agents like metal hydrides. google.com

Functional Group Interconversions (FGI):

Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk In the context of the estr-4-en-3-one system, this could involve:

Oxidation/Reduction: The 17β-hydroxyl group can be oxidized to a ketone, and conversely, a 17-keto group can be stereoselectively reduced to the 17β-hydroxyl group. This is a common FGI in steroid synthesis.

Manipulation of the A-ring: The α,β-unsaturated ketone can undergo various transformations. For example, reduction of the double bond can lead to the corresponding saturated ketone. The ketone itself can be reduced to a hydroxyl group. pressbooks.pub These interconversions are fundamental for creating a wide variety of steroidal analogues. vanderbilt.edu

Table 2: Protecting Groups in Estr-4-en-3-one Synthesis

| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions | Reference |

|---|---|---|---|---|

| 17β-Hydroxyl | Acetate (Ac) | Acetic anhydride, pyridine | Base hydrolysis (e.g., K₂CO₃, MeOH) | nih.gov |

| Benzyl Ether (Bn) | Benzyl bromide, NaH | Catalytic hydrogenation (H₂, Pd/C) | tandfonline.com | |

| tert-Butyldimethylsilyl (TBS) Ether | TBS-Cl, imidazole | Fluoride ion (e.g., TBAF) or acid | researchgate.net | |

| 3-Keto | Ethylene Ketal | Ethylene glycol, p-TsOH | Aqueous acid (e.g., HCl, H₂SO₄) | google.com |

| Enolate | Alkali metal base (e.g., NaH, KHMDS) | Proton source (e.g., H₂O, NH₄Cl) | google.com |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound is contingent upon the effective isolation and purification of the synthetic intermediates and the final compound from complex reaction mixtures. researchgate.net Given the often-similar physical properties of steroidal isomers and byproducts, highly efficient purification techniques are essential.

Initial Work-up and Extraction: Following a reaction, the initial step typically involves quenching the reaction and performing a liquid-liquid extraction to separate the organic products from the aqueous phase. britannica.com The choice of organic solvent is crucial and depends on the polarity of the target compound. researchgate.net This initial extraction serves to remove inorganic salts and highly polar reagents.

Crystallization: Crystallization is a powerful purification technique for solids and is often used for both intermediate and final product purification. britannica.com By carefully selecting a solvent or solvent system in which the target compound has limited solubility at lower temperatures while impurities remain in solution, a highly pure crystalline product can be obtained. Repeated crystallization can further enhance purity.

Chromatography: Chromatography is the cornerstone of purification in modern steroid synthesis. britannica.comnih.gov The principle relies on the differential partitioning of compounds between a stationary phase and a mobile phase. colab.ws

Column Chromatography: This is the most common large-scale purification method. A column is packed with a stationary phase, typically silica (B1680970) gel or alumina, and the crude product mixture is eluted with a solvent system (mobile phase). By gradually increasing the polarity of the mobile phase, compounds are separated based on their affinity for the stationary phase.

Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor reaction progress and determine the appropriate solvent system for column chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for the final product or for separating very similar isomers, preparative HPLC is often employed. rsc.org It uses high pressure to pass the solvent through a column packed with smaller particles, resulting in superior separation efficiency. rsc.org

Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), this technique is invaluable for assessing the purity and confirming the identity of volatile steroid derivatives, though it is primarily an analytical rather than a preparative technique on a large scale. britannica.com

A combination of these techniques is often required. For instance, after a reaction, the crude product might be isolated by extraction, subjected to column chromatography for initial purification, and then finally purified to a high degree by crystallization or preparative HPLC. nih.govgoogle.com

Table 3: Comparison of Purification Techniques for Steroids

| Technique | Principle | Application Stage | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial Work-up | Removes inorganic salts and highly polar/nonpolar impurities. | Low resolution for similar compounds. | britannica.com |

| Crystallization | Differential solubility and crystal lattice formation | Intermediate/Final Purification | Can yield very high purity; scalable. | Not suitable for all compounds (oils, amorphous solids); can have yield losses. | britannica.com |

| Column Chromatography | Differential adsorption on a solid stationary phase | Intermediate Purification | Good for separating mixtures on a preparative scale; versatile. | Can be time-consuming and use large solvent volumes. | researchgate.netnih.gov |

| Preparative HPLC | High-resolution partition chromatography | Final Purification | Excellent separation of complex mixtures and isomers. | Expensive; limited sample capacity compared to column chromatography. | rsc.org |

Biochemical Investigations and Metabolic Transformations of 17beta Hydroxy 4 Methylestr 4 En 3 One in Experimental Systems

In Vitro Metabolic Fate Studies

In vitro models, utilizing components of the liver such as hepatic microsomes, are invaluable tools for elucidating the metabolic pathways of a compound in a controlled environment. These systems allow for the detailed study of enzymatic reactions and the identification of resulting metabolites.

Hepatic Microsomal Biotransformations

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the CYP450 enzymes. When 17beta-Hydroxy-4-methylestr-4-en-3-one is incubated with hepatic microsomes from various species, it undergoes significant biotransformation. The rate and profile of metabolism can exhibit species-dependent differences. For instance, studies on the structurally similar steroid methyltestosterone (B1676486) in beagle liver microsomes have identified 6β-hydroxymethyltestosterone as a major metabolite, indicating that hydroxylation is a key metabolic pathway. researchgate.net The hepatic microsomal enzyme system is a complex machinery involving multiple enzymes that work in concert to metabolize foreign compounds. nih.gov

Phase I Metabolic Reactions (e.g., Hydroxylation, Oxidation, Reduction)

Phase I metabolism of this compound involves a variety of chemical modifications to its core structure. These reactions are primarily catalyzed by CYP450 enzymes and other reductases. nih.gov

Hydroxylation: The addition of hydroxyl (-OH) groups is a common Phase I reaction for steroids. For compounds structurally related to this compound, such as methyltestosterone, hydroxylation has been observed at various positions on the steroid nucleus, including the 2, 4, 6, 11, and 20 positions. researchgate.net Specifically, 6β-hydroxylation appears to be a significant pathway.

Oxidation: The oxidation of existing functional groups can also occur. This can include the conversion of hydroxyl groups to ketones.

Reduction: The reduction of double bonds and ketone groups is another critical metabolic pathway. For normethandrone, the reduction of the A-ring by the enzyme 5α-reductase is a likely metabolic step, leading to the formation of 5α-dihydronormethandrone. mdpi.com This is analogous to the metabolism of other anabolic steroids. Studies on methyltestosterone in greyhound dogs have identified several reduced metabolites, including 17alpha-methyl-5beta-androstane-3alpha-17beta-diol as a major urinary metabolite. researchgate.net

Aromatization, the conversion of the A-ring to an aromatic ring, is another potential metabolic pathway, which can lead to the formation of methylestradiol. mdpi.com

Table 1: Potential Phase I Metabolites of this compound

| Metabolite Name | Metabolic Reaction | Potential Enzyme |

| 5α-Dihydronormethandrone | A-ring reduction | 5α-reductase |

| 6β-Hydroxy-17beta-Hydroxy-4-methylestr-4-en-3-one | Hydroxylation | CYP450 |

| Various hydroxylated and reduced metabolites | Hydroxylation, Reduction | CYP450, Reductases |

| Methylestradiol | Aromatization | Aromatase (CYP19A1) |

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I modifications, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These reactions attach highly polar endogenous molecules, such as glucuronic acid or sulfate (B86663), to the steroid, significantly increasing its water solubility and facilitating its excretion in urine and bile. nih.gov

Glucuronidation: This is a major Phase II pathway for steroids, catalyzed by UDP-glucuronosyltransferases (UGTs). The hydroxyl groups on the steroid molecule are common sites for glucuronide conjugation.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups on the steroid, forming sulfate conjugates. Both glucuronidation and sulfation have been reported for metabolites of the related compound methyltestosterone. researchgate.net

Metabolic Profiling and Metabolite Identification in Non-Human Biological Matrices

The analysis of biological fluids and tissues from animal models provides a comprehensive picture of the in vivo metabolism of a compound.

Use of Radiolabeled Compounds for Metabolic Tracing

The use of radiolabeled compounds, typically with isotopes like Carbon-14 (¹⁴C) or Tritium (³H), is a powerful technique for tracing the metabolic fate of a drug. nih.gov By administering a radiolabeled version of this compound to experimental animals, researchers can track the distribution of the drug and its metabolites throughout the body and quantify their excretion in urine and feces. This methodology allows for the creation of a complete mass balance, ensuring that all metabolic products are accounted for. While specific studies on radiolabeled this compound are not extensively reported in publicly available literature, this technique is a standard and crucial part of preclinical drug development. nih.govnih.gov

Structural Elucidation of Metabolic Products

The identification and structural characterization of metabolites are essential for understanding the biotransformation pathways. This is typically achieved using a combination of sophisticated analytical techniques.

Chromatography and Mass Spectrometry (GC-MS and LC-MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of metabolite identification. nih.gov These techniques separate the complex mixture of metabolites in a biological sample and then provide information about their mass and fragmentation patterns, which helps in deducing their structures. For instance, urinary metabolites of methyltestosterone in horses have been characterized using these methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, particularly for novel metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed. nih.govnih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of the structure of isolated metabolites.

Studies on the urinary metabolites of structurally similar anabolic steroids have successfully identified a range of Phase I and Phase II metabolites, providing a roadmap for the likely metabolic products of this compound in various animal species. researchgate.netnih.gov

Enzymatic Reaction Kinetics and Mechanistic Studies

The enzymatic conversion of this compound involves a series of reactions that alter its structure, leading to various metabolites. Understanding the kinetics and mechanisms of these reactions is fundamental to characterizing its biochemical profile.

Cytochrome P450 Enzyme Isoform Specificity

The initial steps in the metabolism of many steroids are often catalyzed by cytochrome P450 enzymes, a diverse group of monooxygenases. nih.gov These enzymes are responsible for oxidative reactions, including hydroxylation, which increases the water solubility of the steroid, facilitating its excretion. nih.gov The specific CYP isoforms involved in the metabolism of a particular steroid determine the metabolic pathways it will undergo.

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the metabolism of structurally similar androgens like testosterone (B1683101) provides valuable insights. For instance, the 6β-hydroxylation of testosterone in rat liver microsomes is catalyzed by specific CYP isozymes. nih.gov The formation of a 4,6-diene metabolite of testosterone has been shown to be dependent on NADPH and oxygen and is inhibited by known CYP inhibitors, indicating the direct involvement of these enzymes. nih.gov It is plausible that the 4-methyl group in this compound influences its affinity for and metabolism by various CYP isoforms. For other compounds, specific CYP isoforms like CYP3A4 and CYP2B6 have been identified as major players in their metabolism in human liver microsomes. nih.gov

Table 1: Putative Cytochrome P450 Involvement in Steroid Metabolism

| Enzyme Family | General Function | Potential Role in this compound Metabolism |

| Cytochrome P450 | Oxidation, hydroxylation, and other modifications of xenobiotics and endogenous compounds. nih.gov | Hydroxylation at various positions on the steroid nucleus, potentially influencing its biological activity and clearance rate. |

Note: This table is based on the general functions of the enzyme family and extrapolated potential roles, as direct research on this compound is limited.

Hydroxysteroid Dehydrogenase (HSD) Activity and Stereoselectivity

Hydroxysteroid dehydrogenases (HSDs) are a class of oxidoreductases that catalyze the interconversion of hydroxysteroids and ketosteroids. mdpi.com These enzymes play a critical role in the biosynthesis and inactivation of steroid hormones by acting on the hydroxyl and keto groups at various positions of the steroid nucleus. mdpi.com The stereoselectivity of HSDs is a key determinant of the biological activity of the resulting metabolites.

HSDs are classified based on their positional and stereochemical specificity. For example, 17β-HSDs catalyze the reversible oxidation of a 17β-hydroxyl group to a 17-keto group. The direction of this reaction (oxidation or reduction) can depend on the specific HSD isoform and the cellular environment. The presence of a methyl group at the C4 position of this compound could influence its interaction with the active site of various HSD isoforms, thereby affecting the rate and stereochemical outcome of the reaction. The reduction of the 4-ene-3-ketone moiety by 5α- and 5β-reductases, which are also classified under the broad HSD umbrella, leads to the formation of A/B-trans (planar) or A/B-cis (bent) steroid structures, respectively, which can dramatically alter biological activity. nih.gov

Table 2: Characteristics of Hydroxysteroid Dehydrogenase Activity

| Enzyme Type | Catalytic Reaction | Significance in Steroid Metabolism |

| 17β-HSD | Interconversion of 17β-hydroxy and 17-keto steroids. | Can activate or inactivate the steroid. The epimerization from a 17β-hydroxy to a 17α-hydroxy form often leads to a significant decrease in biological potency. |

| 5α/5β-Reductases | Reduction of the Δ4-double bond. nih.gov | Determines the stereochemistry of the A/B ring junction, leading to either 5α (trans) or 5β (cis) configurations, which have different biological activities. nih.gov |

Comparative Metabolism Across Diverse Experimental Models

Investigating the metabolism of a compound in different experimental models, such as in vitro systems using liver microsomes from various species, is crucial for understanding potential species-specific differences in biotransformation. These comparative studies are essential for extrapolating data from animal models to humans.

In vitro studies using rat and human liver microsomes have revealed significant species-dependent differences in the metabolism of various compounds. For example, the metabolism of certain chloroacetamide herbicides to their respective metabolites occurs at different rates in rat versus human liver microsomes, with specific human CYP isoforms like CYP3A4 and CYP2B6 being identified as key players. nih.gov Similarly, a comparative study on tamoxifen (B1202) metabolism showed both qualitative and quantitative differences between rat, mouse, and human liver microsomes. nih.gov

While direct comparative metabolic studies for this compound are not widely published, studies on other steroids like testosterone have shown that rat liver microsomes are capable of metabolizing it into various products, including hydroxylated and dehydrogenated derivatives. nih.gov The metabolic profile of this compound in human liver microsomes would be critical for understanding its disposition in humans. The metabolism of other steroids has been shown to be different between rats and cows, with oxidation being the major route in rats and epimerization being dominant in cows. Such species differences highlight the importance of using human-derived in vitro systems for the most relevant metabolic predictions for humans.

Table 3: Hypothetical Comparative Metabolic Rates in Different In Vitro Models

| Experimental Model | Potential Metabolic Pathway | Expected Outcome |

| Rat Liver Microsomes | Hydroxylation, Dehydrogenation | Formation of multiple oxidized metabolites, potentially at a higher rate for certain pathways compared to humans. |

| Human Liver Microsomes | Hydroxylation, potential for different regioselectivity compared to rats. | Identification of human-specific metabolites and determination of the primary CYP isoforms involved (e.g., CYP3A4). |

Note: This table is a hypothetical representation based on general principles of comparative metabolism, as specific data for this compound is not available.

Molecular Mechanisms and Receptor Interactions of 17beta Hydroxy 4 Methylestr 4 En 3 One

Androgen Receptor (AR) Binding Affinity and Selectivity

The biological effects of androgens are primarily mediated through their binding to and activation of the androgen receptor (AR), a ligand-activated nuclear transcription factor. The binding affinity and selectivity of a ligand for the AR are critical determinants of its potency and tissue-specific effects.

Competitive binding assays are a standard in vitro method used to determine the relative binding affinity (RBA) of a compound for a receptor. In these assays, a radiolabeled androgen, such as [3H]-methyltrienolone (R1881), is incubated with a source of AR (e.g., from rat prostate cytosol) in the presence of varying concentrations of a competitor ligand. The ability of the competitor to displace the radiolabeled ligand is measured, and its RBA is calculated relative to a reference androgen.

Illustrative Comparative Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) |

| Methyltrienolone (R1881) | 100% |

| Nandrolone (B1676933) | > Testosterone (B1683101) |

| Testosterone | < Nandrolone |

| 17beta-Hydroxy-4-methylestr-4-en-3-one | Hypothesized to be high, potentially comparable to or greater than nandrolone |

This table is illustrative and based on known relative affinities of related compounds. The value for this compound is hypothetical.

Upon ligand binding, the AR undergoes a significant conformational change, which is essential for its subsequent dimerization, nuclear translocation, and interaction with co-regulatory proteins and androgen response elements (AREs) on target genes. nih.gov The specific conformation adopted by the AR is ligand-dependent and influences the transcriptional activity of the receptor.

The structural modifications of this compound, particularly the 4-methyl group, are expected to influence the conformation of the ligand-AR complex. This altered conformation could affect the recruitment of co-activator or co-repressor proteins, leading to a unique gene expression profile compared to testosterone or nandrolone. Techniques such as limited proteolysis or X-ray crystallography of the AR ligand-binding domain complexed with the ligand would be required to elucidate these specific conformational changes.

Progesterone (B1679170) Receptor (PR) Interactions and Potential Agonism/Antagonism

The interaction of this compound with the PR is likely, given its 19-nor steroid structure. The presence of the 4-methyl group could modulate this interaction. Depending on the resulting conformation of the ligand-PR complex, the compound could act as a full agonist, a partial agonist, or an antagonist of progesterone action. Determining the precise nature of this interaction would require specific in vitro assays, such as competitive binding assays with a radiolabeled progestin and PR-mediated transactivation assays. nih.gov

Hypothetical Progesterone Receptor Interaction Profile

| Compound | Receptor | Predicted Activity |

| Progesterone | Progesterone Receptor (PR) | Agonist |

| Nandrolone | Progesterone Receptor (PR) | Agonist (lower affinity than progesterone) excelmale.com |

| This compound | Progesterone Receptor (PR) | Predicted to bind; agonist or antagonist activity is undetermined |

This table is illustrative. The activity profile for this compound is hypothetical.

Modulation of Nuclear Receptor Transactivation in Reporter Gene Assays

Reporter gene assays are functional cell-based assays used to quantify the ability of a compound to activate a nuclear receptor and initiate gene transcription. nih.govnih.gov In these assays, cells are engineered to express the receptor of interest (e.g., AR or PR) and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing hormone response elements. nih.govresearchgate.net The level of reporter protein expression is proportional to the transcriptional activity of the receptor.

For this compound, reporter gene assays would be crucial to determine its functional activity at both the AR and PR. Based on its predicted high affinity for the AR, it is expected to be a potent activator of AR-mediated transcription. researchgate.net Its activity at the PR would reveal whether it functions as a progestogenic agonist or antagonist. A comparative analysis with testosterone, dihydrotestosterone, nandrolone, and progesterone in AR and PR reporter gene assays would provide a comprehensive functional profile. nih.gov

Cellular Signaling Pathway Perturbations in Specific Cell Lines

Beyond the classical genomic pathway involving nuclear receptor transactivation, androgens can also elicit rapid, non-genomic effects. nih.govnih.gov These actions are mediated by membrane-associated androgen receptors or by direct interactions with cellular signaling molecules.

Non-genomic signaling by androgens can involve the rapid activation of second messenger systems, such as changes in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase cascades like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.govnih.govwikipedia.org These pathways can influence a variety of cellular processes, including proliferation, differentiation, and apoptosis.

Given that this compound is a potent androgen, it is plausible that it could also trigger non-genomic signaling cascades in androgen-sensitive cell lines (e.g., prostate cancer cells, skeletal muscle cells). The specific pathways activated and the magnitude of the response could differ from those induced by testosterone or nandrolone due to its unique structural features. Investigating these potential non-genomic effects would require treating specific cell lines with the compound and measuring rapid changes in signaling molecules using techniques such as calcium imaging and Western blotting for phosphorylated kinases.

Crosstalk with Other Signaling Networks

There is no available research that specifically investigates the crosstalk between signaling pathways activated by this compound and other key cellular signaling networks. Understanding such interactions is crucial for elucidating the full spectrum of its biological activity. For other androgens, crosstalk has been observed with pathways including:

NF-κB Signaling: In some cellular contexts, the androgen receptor can interact with components of the NF-κB pathway, a critical regulator of inflammation and immunity. The nature of this interaction (synergistic or antagonistic) can be cell-type and context-dependent.

Growth Factor Signaling: Pathways initiated by growth factors like EGF and IGF-1 can modulate androgen receptor activity, and vice-versa. This crosstalk is pivotal in regulating cell growth, proliferation, and differentiation.

Estrogen Receptor Signaling: Given the structural similarities between androgens and estrogens, and the potential for metabolic conversion, interactions between their respective signaling pathways are of significant interest, particularly in hormone-responsive tissues.

Without experimental data for this compound, any discussion of its potential crosstalk remains purely speculative.

Gene Expression Profiling in Target Cells (Transcriptomic Analysis)

A comprehensive transcriptomic analysis, such as through RNA sequencing, would be required to understand how this compound alters gene expression in target cells. Such an analysis would provide foundational data for the following subsections.

Identification of Differentially Expressed Genes

No studies have been published that identify genes that are either upregulated or downregulated in response to treatment with this compound. A hypothetical data table of such findings would resemble the following, populated with data from a future study.

Hypothetical Table of Differentially Expressed Genes in Target Cells Treated with this compound

| Gene Symbol | Full Gene Name | Fold Change | p-value | Regulation |

| Gene A | Gene A Full Name | 2.5 | <0.05 | Upregulated |

| Gene B | Gene B Full Name | -3.1 | <0.05 | Downregulated |

| Gene C | Gene C Full Name | 1.8 | <0.05 | Upregulated |

| Gene D | Gene D Full Name | -2.2 | <0.05 | Downregulated |

This table is for illustrative purposes only. The gene symbols, names, and values are hypothetical and not based on actual experimental data for this compound.

Functional Pathway Enrichment Analysis

Following the identification of differentially expressed genes, a functional pathway enrichment analysis would reveal the biological pathways that are most significantly affected by the compound. This analysis provides insights into the physiological consequences of the observed gene expression changes.

Hypothetical Functional Pathway Enrichment Analysis for Genes Modulated by this compound

| Pathway Name | Number of Genes | p-value |

| Androgen Receptor Signaling | 15 | <0.001 |

| Cell Cycle Regulation | 12 | <0.01 |

| MAPK Signaling Pathway | 9 | <0.05 |

| Extracellular Matrix Remodeling | 7 | <0.05 |

This table is for illustrative purposes only. The pathways and values are hypothetical and not based on actual experimental data for this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 17beta Hydroxy 4 Methylestr 4 En 3 One Analogues

Design and Synthesis of Structurally Modified Analogues

The design of analogues of 17beta-Hydroxy-4-methylestr-4-en-3-one primarily revolves around modifications of the steroidal scaffold to probe the impact of various structural features on biological activity. Key areas of modification often include the A-ring, given the presence of the 4-methyl group and the α,β-unsaturated ketone, as well as substitutions at other positions to modulate properties like binding affinity, metabolic stability, and the ratio of anabolic to androgenic effects.

The synthesis of such analogues can be complex, often starting from commercially available steroid precursors. For instance, the introduction of a methyl group at the C4 position of an estr-4-en-3-one (B8336794) scaffold can be achieved through various synthetic routes. One common approach involves the use of a pre-formed enolate of the corresponding 3-keto steroid, which is then reacted with a methylating agent. The stereoselectivity of this addition is a critical aspect of the synthesis, as the α and β isomers can exhibit different biological activities.

Further modifications might involve the introduction of other functional groups on the A-ring or elsewhere on the steroid nucleus. For example, the synthesis of 4-substituted-4-androstene-3,17-dione derivatives has been described, which, although based on an androstane (B1237026) core, provides a methodological framework for introducing various substituents at the 4-position. nih.gov These synthetic strategies often require multiple steps, including protection of existing functional groups, the key substitution reaction, and subsequent deprotection and purification to yield the final analogue. The synthesis of related compounds like estra-4,9-diene-3,17-dione (B195082) also involves multi-step sequences, highlighting the intricate nature of steroid synthesis. scholaris.caresearchgate.net

Positional and Stereochemical Isomerism Effects on Receptor Binding and Activity

The introduction of a methyl group at the C4 position of the estr-4-en-3-one scaffold has significant implications for the molecule's interaction with the androgen receptor (AR). Generally, substitutions on the A-ring of anabolic-androgenic steroids can influence both 5α-reduction and aromatization, processes that can alter the biological activity profile of the parent compound. A 4-hydroxy group, for instance, is known to be non-aromatizable. wikipedia.org While direct data on 4-methyl-19-nortestosterone is limited, inferences can be drawn from related structures. For example, the addition of a methyl group at the 7α position of 19-nortestosterone (MENT) significantly increases its potency, primarily due to a higher affinity for the AR. nih.gov

The stereochemistry of the 4-methyl group (α vs. β) would be expected to have a profound impact on the conformation of the A-ring and, consequently, on how the ligand fits into the binding pocket of the AR. The A-ring of 4-en-3-one steroids typically adopts a half-chair conformation, and the orientation of the 4-methyl group would influence the precise geometry of this ring. mdpi.com This, in turn, can affect the interactions with key amino acid residues in the ligand-binding domain (LBD) of the AR.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable tools for elucidating the structural basis of ligand-receptor interactions and for predicting the biological activity of novel compounds.

Ligand-Receptor Docking Simulations

Molecular docking simulations can predict the preferred binding orientation of this compound and its analogues within the AR's ligand-binding pocket. These simulations would likely show that the steroid scaffold occupies the hydrophobic core of the LBD, with the 17β-hydroxyl group forming a crucial hydrogen bond with residues such as Asn705 and Thr877, a common feature for steroidal androgens. The 3-keto group is also critical for binding, forming a hydrogen bond with Arg752.

The 4-methyl group would be accommodated within a hydrophobic pocket. The specific orientation and interactions of this methyl group would depend on its stereochemistry (α or β). Docking studies of various ligands with the AR have highlighted the importance of hydrophobic interactions in stabilizing the ligand-receptor complex. frontiersin.org The presence of the 4-methyl group could enhance these hydrophobic interactions, potentially leading to increased binding affinity, or it could introduce steric hindrance, depending on its precise positioning.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR studies establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For analogues of this compound, a QSAR model could be developed to predict their binding affinity for the AR or their anabolic/androgenic activity. A QSAR study on 19-nortestosterone derivatives found that electronic properties, such as the energy difference between the LUMO and HOMO, total dipole moment, and the net charge of specific carbon atoms, are significantly related to biological activity. usfq.edu.ecnih.govresearchgate.netresearchgate.net

A hypothetical QSAR model for 4-methylated estranes would likely include descriptors that quantify the size, shape, and electronic properties of the substituents. For example, steric parameters like molar refractivity and electronic parameters like Hammett constants for different substituents at various positions could be correlated with biological activity. Such models can be powerful tools for predicting the activity of yet-to-be-synthesized analogues.

| Descriptor Category | Potential Descriptors | Rationale |

| Electronic | HOMO/LUMO energy, Dipole moment, Partial charges | Influence on electrostatic and orbital interactions with the receptor. |

| Steric | Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule and its fit within the binding pocket. |

| Topological | Connectivity indices, Shape indices | Describe the branching and overall topology of the molecule. |

| Hydrophobic | LogP | Quantifies the lipophilicity, which is important for membrane permeability and hydrophobic interactions. |

Molecular Dynamics Simulations of Ligand-Bound Receptors

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the conformational changes and stability of the interaction over time. MD simulations of the AR LBD with various ligands have shown that the binding of a ligand induces specific conformational changes, particularly in the activation function 2 (AF-2) region, which is crucial for the recruitment of coactivator proteins and subsequent gene transcription. oncotarget.com

Pharmacophore Mapping and Lead Optimization (from a research tool perspective)

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. For androgen receptor agonists, a typical pharmacophore model would include:

Two hydrogen bond acceptors: corresponding to the 3-keto and 17β-hydroxyl groups.

A hydrophobic core: representing the steroid scaffold.

Exclusion volumes: defining regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor.

The 4-methyl group of this compound would likely contribute to a hydrophobic feature in the pharmacophore model. By understanding the key pharmacophoric features, researchers can virtually screen large compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to bind to the AR.

From a lead optimization perspective, these computational models can guide the modification of existing ligands to enhance their desired properties. For example, if docking and MD simulations suggest that there is an unoccupied hydrophobic pocket near the 4-position, analogues with larger alkyl groups at this position could be designed and synthesized to potentially increase binding affinity. Conversely, if steric hindrance is observed, smaller substituents or a different stereoisomer might be explored. This iterative process of computational modeling, synthesis, and biological testing is a cornerstone of modern drug discovery and is equally applicable to the optimization of research tools like specific receptor ligands.

Advanced Analytical Methodologies for Research and Characterization of 17beta Hydroxy 4 Methylestr 4 En 3 One

Chromatographic Separation Techniques

Chromatography is an essential tool for the separation of 17beta-Hydroxy-4-methylestr-4-en-3-one from complex matrices, including reaction mixtures, impurities, or biological samples. nih.gov The choice of technique depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantitative analysis of non-volatile compounds like this compound. tandfonline.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. akjournals.com

Method development involves optimizing several parameters to achieve adequate separation of the main compound from any impurities. researchgate.net Key parameters include the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), column type, temperature, and flow rate. researchgate.netsielc.com Detection is often performed using a Diode-Array Detector (DAD) or UV detector, typically at a wavelength where the α,β-unsaturated ketone chromophore of the steroid absorbs, such as around 245-254 nm. researchgate.netnih.gov

Once developed, the method must be validated according to established guidelines to ensure its reliability. tandfonline.com Validation parameters include:

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. researchgate.net

Precision: Assessing the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net

Accuracy: Determining the closeness of the test results obtained by the method to the true value. akjournals.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 1: Example HPLC Method Parameters for Steroid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | akjournals.comresearchgate.net |

| Mobile Phase | Acetonitrile and Water (gradient or isocratic) | researchgate.netresearchgate.net |

| Flow Rate | 0.6 - 1.0 mL/min | akjournals.comresearchgate.net |

| Detection | UV/DAD at 254 nm | researchgate.net |

| Column Temp. | 40 °C | researchgate.net |

| Injection Vol. | 20 µL | researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov However, steroids like this compound are not sufficiently volatile or thermally stable for direct GC analysis due to the presence of polar functional groups, such as the hydroxyl group. nih.govtandfonline.com Therefore, a derivatization step is required prior to analysis. acs.org

Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable ether or ester group. tandfonline.com Silylation is the most common derivatization procedure for steroids, using reagents that introduce a trimethylsilyl (B98337) (TMS) group. tandfonline.com Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA + TMCS). acs.orgacs.org The presence of the ketone group generally does not pose a problem for GC analysis, and selective derivatization methods can target only the hydroxyl groups. acs.org The resulting TMS-ether of this compound can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Steroids

| Reagent | Abbreviation | Target Functional Group |

|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, Ketones |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, Ketones |

| N-methyl-N-[tert-butyldimethyl-silyl]trifluoroacetamide | MTBSTFA | Hydroxyls |

| Methoxyamine Hydrochloride | MOX | Ketones (forms methoxime) |

The structure of this compound contains multiple chiral centers, meaning it can exist as different stereoisomers. Enantiomers, which are non-superimposable mirror images, can have significantly different biological activities. Therefore, methods to separate and identify specific stereoisomers are crucial.

Chiral chromatography is the primary technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. The CSP contains a single enantiomer of a chiral selector that interacts differently with the enantiomers of the analyte, leading to different retention times and thus separation. While specific chiral separation methods for this compound are not widely published, the principles are well-established for other steroids. researchgate.net The development of such a method would involve screening various types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) and optimizing the mobile phase to achieve baseline resolution of the desired enantiomer from others. Another advanced technique, high-field asymmetric waveform ion mobility spectrometry (FAIMS) coupled with mass spectrometry, has also shown promise in separating steroid isomers in the gas phase. acs.org

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of a compound. For this compound, NMR and MS are indispensable for unambiguous structural confirmation and identification. slideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. researchgate.netiupac.org A combination of 1D (¹H, ¹³C) and 2D NMR experiments can provide a complete assignment of all proton and carbon signals in the molecule. rsc.org

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin splitting). For this compound, one would expect to see characteristic signals for the methyl groups (C4-CH₃ and the C18-CH₃ angular methyl), the proton at C17 adjacent to the hydroxyl group, and various signals for the protons on the steroid backbone. organicchemistrydata.org

¹³C NMR: The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. libretexts.org The chemical shifts indicate the type of carbon (e.g., C=O, C=C, C-O, CH₃, CH₂, CH). A proton-decoupled ¹³C spectrum for this compound would show distinct singlets for each of its 19 carbon atoms, with the carbonyl carbon (C3) appearing far downfield (around 200 ppm) and the carbons of the C4-C5 double bond also showing characteristic shifts. libretexts.org

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. researchgate.net COSY shows which protons are coupled to each other, helping to trace the proton network through the steroid rings. mdpi.com HSQC correlates each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of the carbon skeleton. researchgate.netmdpi.com

Table 3: Typical NMR Chemical Shift Ranges for Steroid Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹³C | Carbonyl (C=O) | 190 - 220 | libretexts.org |

| ¹³C | Alkene (C=C) | 100 - 170 | libretexts.org |

| ¹³C | Carbon-Oxygen (C-OH) | 50 - 90 | libretexts.org |

| ¹³C | Aliphatic Carbons | 10 - 60 | libretexts.org |

| ¹H | Alkene (vinylic) | 4.5 - 6.5 | organicchemistrydata.org |

| ¹H | Proton on C-OH | 3.0 - 4.5 | organicchemistrydata.org |

| ¹H | Aliphatic Protons | 0.5 - 2.5 | organicchemistrydata.org |

| ¹H | Methyl Protons | 0.7 - 1.5 | organicchemistrydata.org |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. libretexts.org It is often coupled with a chromatographic separation step, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). nih.govlibretexts.org

In GC-MS analysis, the TMS-derivatized this compound would enter the mass spectrometer after eluting from the GC column. Electron ionization (EI) typically causes the molecule to fragment in a reproducible manner. nih.gov The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the mass of the derivatized molecule, and various fragment ions. The fragmentation pattern is like a fingerprint and can be used for identification by comparing it to a library of known spectra. nih.govlibretexts.org

LC-MS, often using softer ionization techniques like electrospray ionization (ESI), is also widely used. nih.gov This technique is suitable for the direct analysis of the underivatized steroid. tandfonline.com The molecule is typically detected as a protonated molecule [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) can further enhance specificity. In this technique, the [M+H]⁺ ion is selected and fragmented to produce a set of characteristic product ions, which provides a high degree of confidence in the identification and allows for sensitive quantification. nih.gov For this compound, fragmentation would likely involve losses of water (H₂O) and other characteristic cleavages of the steroid rings. nih.gov

Table 4: Potential Characteristic Fragments in Mass Spectrometry of Steroids

| Technique | Ionization | Compound State | Potential Fragmentation Event | Reference |

|---|---|---|---|---|

| GC-MS | Electron Impact (EI) | TMS-Derivative | Loss of trimethylsilanol (B90980) (TMSOH) | dshs-koeln.de |

| GC-MS | Electron Impact (EI) | TMS-Derivative | Cleavage of the steroid rings (A, B, C, D) | nih.gov |

| LC-MS/MS | Electrospray (ESI) | Native | Loss of water (H₂O) from [M+H]⁺ | nih.gov |

| LC-MS/MS | Electrospray (ESI) | Native | Cleavage across the steroid skeleton | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in the initial identification and characterization of steroidal compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit several key absorption bands. The presence of the hydroxyl group (-OH) at the C17 position would be identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone in the A-ring is anticipated to appear as a strong, sharp peak around 1660-1680 cm⁻¹. The C=C double bond within the enone system will likely show a weaker absorption band in the 1600-1650 cm⁻¹ region. Additionally, the various C-H bonds within the steroid's aliphatic backbone will produce characteristic stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated π-electron system within the molecule. The α,β-unsaturated ketone chromophore in the A-ring of this compound is expected to produce a distinct absorption maximum in the UV region. For similar steroidal structures, this π → π* transition typically results in a strong absorption peak around 240-243 nm. nih.govoup.com The exact position of the maximum absorption (λmax) can be influenced by the solvent used for the analysis.

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Range/Maximum |

| Infrared (IR) Spectroscopy | O-H stretch (hydroxyl) | 3200-3600 cm⁻¹ (broad) |

| C=O stretch (α,β-unsaturated ketone) | 1660-1680 cm⁻¹ (strong, sharp) | |

| C=C stretch (alkene) | 1600-1650 cm⁻¹ (medium) | |

| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | α,β-Unsaturated Ketone | ~240-243 nm |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of the steroidal rings. While a crystal structure for the exact title compound is not publicly available, data from closely related structures, such as 4,4-dimethyl-steroids, allows for an informed analysis of the expected conformational features. rsc.org

The introduction of a methyl group at the C4 position on the A-ring is expected to have a significant impact on its conformation. In an unsubstituted 4-en-3-one steroid, the A-ring typically adopts a half-chair or sofa conformation. The presence of the C4-methyl group will likely introduce steric strain that influences the puckering of the A-ring to minimize these unfavorable interactions. The preferred conformation will aim to place the bulky methyl group in a pseudo-equatorial position to alleviate steric hindrance.

Development of Robust Assays for In Vitro and Ex Vivo Research Applications

To investigate the biological activity and metabolic fate of this compound, the development of robust in vitro and ex vivo assays is crucial.

In Vitro Assays: These assays are performed in a controlled environment outside of a living organism, typically using isolated cells or proteins.

Competitive Binding Assays: A primary in vitro method to assess the affinity of this compound for specific steroid receptors (e.g., androgen or progesterone (B1679170) receptors) is the competitive binding assay. nih.govnih.govspringernature.comnih.gov This assay involves incubating the receptor protein with a radiolabeled ligand of known high affinity in the presence of varying concentrations of the unlabeled test compound (this compound). By measuring the displacement of the radiolabeled ligand, the inhibitory concentration (IC50) of the test compound can be determined, which is indicative of its binding affinity. nih.gov

Reporter Gene Assays: To assess the functional activity of the compound (i.e., whether it acts as an agonist or antagonist), cell-based reporter gene assays can be employed. oup.com In this system, cells (e.g., mammalian cell lines) are genetically engineered to express a specific steroid receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a hormone-responsive promoter. Upon binding of an agonist to the receptor, the transcription of the reporter gene is activated, leading to a measurable signal. The ability of this compound to induce or inhibit this signal, respectively, would classify it as an agonist or antagonist.

Ex Vivo Assays: These assays are conducted on tissues or cells taken from an organism and studied in an external environment.

Tissue Metabolism Studies: To understand the metabolic fate of this compound, ex vivo incubation with liver microsomes or slices from various species can be performed. nih.govwikipedia.org These preparations contain the necessary enzymes (e.g., cytochrome P450s) for drug metabolism. wikipedia.org Following incubation, the mixture can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites formed. This provides insight into the pathways of biotransformation, such as hydroxylation, oxidation, or reduction.

Organ Bath Studies: For assessing the physiological effects on specific tissues, isolated organ bath preparations can be utilized. For instance, the effect of the compound on muscle tissue contractility or other physiological responses can be measured in a controlled ex vivo setting.

The development of these assays requires careful optimization of experimental conditions, including incubation times, temperatures, and concentrations, to ensure reliable and reproducible results for the characterization of this compound.

Future Research Directions and Unexplored Avenues for 17beta Hydroxy 4 Methylestr 4 En 3 One

Development of Research Probes and Chemical Tools

To meticulously dissect the biological pathways and molecular targets of 17beta-Hydroxy-4-methylestr-4-en-3-one, the development of specialized research probes is essential. These tools would enable researchers to visualize and quantify the compound's interaction with its receptors in real-time and within a native cellular environment.

Fluorescent Probes: Attaching a fluorophore to the steroidal scaffold of this compound could create fluorescent probes. These probes would allow for the direct visualization of the androgen receptor (AR) in living cells, tracking its translocation from the cytoplasm to the nucleus upon ligand binding. acs.orgchemrxiv.org The development of near-infrared (NIR) fluorescent probes is particularly promising, as they offer deeper tissue penetration and reduced background autofluorescence, making them suitable for in vivo imaging studies in animal models. acs.orgnih.gov

Photoaffinity Labels: The synthesis of analogues incorporating a photo-reactive group, such as an azide (B81097) or a diazirine, would create photoaffinity labels. nih.gov Upon irradiation with UV light, these labels can form a covalent bond with the target receptor. nih.gov This technique is invaluable for irreversibly tagging and subsequently identifying and purifying the receptor protein and its associated complexes from cell lysates, providing a clear snapshot of the direct protein interactions. nih.govnih.gov

Biotinylated Probes: Conjugating biotin (B1667282) to this compound would create a high-affinity probe for pull-down assays. The strong interaction between biotin and streptavidin-coated beads can be used to isolate the androgen receptor and its binding partners from complex biological mixtures for subsequent analysis by mass spectrometry.

| Type of Research Probe | Potential Application for this compound Research | Key Methodologies | References |

| Fluorescent Probes | Real-time imaging of receptor localization and trafficking in living cells. Noninvasive in vivo imaging of receptor distribution in animal models. | Conjugation with fluorophores (e.g., BODIPY, NIR dyes). Confocal microscopy, in vivo imaging systems. | acs.org, chemrxiv.org, nih.gov, nih.gov |

| Photoaffinity Labels | Covalent labeling and identification of direct binding partners (e.g., androgen receptor). Mapping the ligand-binding pocket. | Incorporation of photoreactive groups (e.g., azides, diazirines). UV cross-linking, SDS-PAGE, mass spectrometry. | nih.gov, nih.gov, youtube.com |

| Biotinylated Probes | Isolation and purification of receptor-ligand complexes for proteomic analysis. | Chemical synthesis of a biotin-steroid conjugate. Streptavidin affinity chromatography, Western blotting, mass spectrometry. |

Exploration of Alternative Receptor Interactions (e.g., Orphan Nuclear Receptors)

While the androgen receptor is the primary target for this compound, the potential for "off-target" interactions with other nuclear receptors, particularly orphan receptors, remains a largely unexplored frontier. Orphan nuclear receptors are proteins that have the structural characteristics of nuclear receptors, but their endogenous ligands have not yet been identified. nih.gov

Investigating the binding and activation of this compound with a panel of orphan nuclear receptors could reveal novel biological activities and signaling pathways. For instance, some steroids and their metabolites have been shown to activate orphan receptors like Steroidogenic Factor 1 (SF-1) or the Liver X Receptor (LXR). nih.gov Such interactions could have implications for steroidogenesis, metabolism, and other physiological processes not traditionally associated with androgenic activity. High-throughput screening assays, such as cell-based reporter gene assays for a wide array of nuclear receptors, would be a primary method to identify any such alternative interactions. google.com

Green Chemistry Principles in Steroid Synthesis

The traditional chemical synthesis of steroids often involves multiple steps, the use of hazardous reagents, and the generation of significant chemical waste. Applying the principles of green chemistry to the synthesis of this compound and its analogues is a critical area for future research. mdpi.comresearchgate.net

Biocatalysis and Microbial Transformations: A key strategy is the use of enzymes or whole-cell microorganisms to perform specific chemical transformations with high regio- and stereoselectivity. orientjchem.org For example, specific hydroxylations, reductions, or dehydrogenations on the steroid nucleus can be achieved using microbial cultures, such as fungi or bacteria. orientjchem.orgnih.govnih.gov This approach can significantly reduce the need for protecting groups and harsh chemical reagents, leading to more efficient and environmentally benign synthetic routes. researchgate.net The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recycling and continuous flow operations. nih.govrsc.org

| Green Chemistry Approach | Application in Steroid Synthesis | Potential Benefits | References |

| Biocatalysis | Using isolated enzymes (e.g., hydroxysteroid dehydrogenases, P450s) for specific transformations. | High selectivity, mild reaction conditions, reduced byproducts. | rsc.org, acs.org |

| Microbial Transformation | Using whole-cell systems (e.g., Aspergillus, Mycobacterium) to modify the steroid core. | Can perform complex, multi-step reactions in a single pot; functionalizes inactivated carbon atoms. | researchgate.net, orientjchem.org, researchgate.net, nih.gov |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction rates. | Reduced reaction times, potentially higher yields, and fewer side reactions. | researchgate.net |

| Solvent-Free Reactions | Performing reactions in neat conditions or using mechanochemistry (grinding). | Eliminates solvent waste, reduces environmental impact, can improve reaction efficiency. | mdpi.com |

Theoretical and Predictive Studies for Novel Biological Activities

Computational methods provide a powerful and resource-efficient means to predict the biological activities of this compound and to guide the design of new molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By developing a 3D-QSAR model for a series of analogues of this compound, researchers can identify the key structural features (steric, electrostatic, hydrophobic) that are critical for binding to the androgen receptor. nih.govmdpi.com Such models can predict the anabolic-androgenic ratio of novel, unsynthesized compounds, helping to prioritize synthetic efforts towards molecules with more desirable activity profiles. nih.govusfq.edu.ec

Computational Design of Next-Generation Analogues for Mechanistic Research

Beyond predicting activity, computational chemistry can be used to rationally design novel analogues of this compound for specific mechanistic studies.

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of this compound within the ligand-binding pocket of the androgen receptor and other potential protein targets. researchgate.netresearchgate.net These simulations can highlight key amino acid residues involved in the interaction. Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational changes induced in the receptor upon ligand binding and the stability of the ligand-receptor complex over time. researchgate.netmdpi.com This information is crucial for understanding the molecular basis of agonism and antagonism. By using these in silico tools, researchers can design next-generation analogues with specific modifications intended to probe these interactions, for example, by introducing functional groups that enhance binding to a particular sub-pocket or disrupt a key hydrogen bond, thereby fine-tuning the compound's biological effect for research purposes. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 17β-Hydroxy-4-methylestr-4-en-3-one?

- Methodological Answer : Begin with a literature review using databases like SciFinder or Reaxys to identify existing synthetic pathways. Cross-reference reaction conditions (e.g., catalysts, solvents, temperatures) and assess reproducibility . For novel routes, employ one-step synthesis strategies with precursors validated by predictive tools like PISTACHIO or REAXYS_BIOCATALYSIS to ensure efficiency . Validate purity via HPLC (≥99%) as per safety data sheets .

Q. How should researchers characterize the purity and structural identity of 17β-Hydroxy-4-methylestr-4-en-3-one?

- Methodological Answer :

- Analytical Techniques :

- Always include melting points and optical rotation data if available, citing prior studies for validation .

Q. What safety protocols are critical when handling 17β-Hydroxy-4-methylestr-4-en-3-one in the lab?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin contact.

- In case of inhalation, move to fresh air and administer oxygen; consult a physician immediately .

- Store in a cool, dry environment, segregated from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for 17β-Hydroxy-4-methylestr-4-en-3-one derivatives?

- Methodological Answer :